molecular formula C18H16ClN3O2 B2570463 2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 946257-18-7

2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2570463
M. Wt: 341.8
InChI Key: LRNQICSKDRNOLS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide” are not detailed in the literature .

Scientific Research Applications

Heterocyclic Derivatives Synthesis

The compound has been involved in the synthesis of heterocyclic derivatives, demonstrating its versatility as a precursor in organic synthesis. For instance, research on the formation and X-ray structure determination of related compounds highlights the compound's role in generating diverse molecular structures with potential applications in drug design and materials science (Banfield, Fallon, & Gatehouse, 1987).

Antimicrobial Activity

Studies have also explored its use in synthesizing compounds with antimicrobial properties. For example, a series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized as antimicrobial agents, indicating the potential of this compound in contributing to the development of new antibacterial and antifungal agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Structural Analysis and Reaction Studies

The compound has been a subject of structural analysis and reaction studies, where its reactivity and interactions with various reagents have been examined. These studies provide insights into the compound's chemical behavior and potential applications in synthetic chemistry and materials science. Research on the reactions of related compounds with amines under various conditions offers valuable information on the chemical transformations and potential utility of such compounds in synthetic organic chemistry (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Safety And Hazards

The safety and hazards associated with “2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide” are not explicitly mentioned in the literature .

Future Directions

The future directions for research on “2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide” are not explicitly mentioned in the literature .

properties

IUPAC Name

2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-3-8-15-20-12(2)17(18(24)22(15)10-11)21-16(23)9-13-4-6-14(19)7-5-13/h3-8,10H,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNQICSKDRNOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)CC3=CC=C(C=C3)Cl)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

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